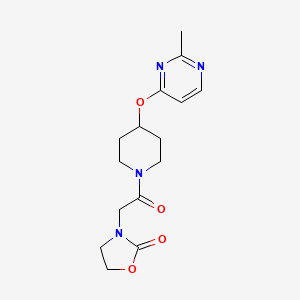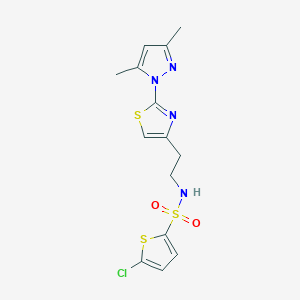
3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a synthetic compound that has been widely studied in scientific research. It is commonly referred to as an oxazolidinone derivative and has shown potential in various applications, including as an antibacterial agent.
Applications De Recherche Scientifique
Antibacterial Properties and Structural Activity Relationship
Oxazolidinones, including compounds structurally related to "3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one," are a novel class of synthetic antibacterial agents. They are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. The structural modification of oxazolidinones, such as the introduction of heteroaromatic rings like pyrimidine, has shown to enhance antibacterial properties. These compounds have been evaluated for their Minimum Inhibitory Concentrations (MICs) against selected gram-positive pathogens, indicating their potential as effective antibacterial agents (Tucker et al., 1998).
Mitochondrial Protein Synthesis Inhibition and Antibacterial Potency
Research has explored the balance between reducing mitochondrial protein synthesis inhibition and maintaining antibacterial potency through structural modifications of oxazolidinones. Analogues with specific methyl group placements on piperidine or azetidine rings have shown reduced mitochondrial toxicity while retaining significant antibacterial effectiveness. This area of study is crucial for developing safer antimicrobial treatments with minimal side effects (Renslo et al., 2007).
Development of Novel Oxazolidinone Derivatives
The synthesis and evaluation of new oxazolidinone derivatives, such as MRX-I, highlight ongoing efforts to improve the class's safety profile and efficacy against Gram-positive pathogens. These efforts aim at reducing adverse effects associated with established drugs like linezolid, by identifying compounds with lower risks of myelosuppression and monoamine oxidase inhibition (MAOI) (Gordeev & Zhengyu Yuan, 2014).
Anticancer and Anti-inflammatory Applications
Beyond antibacterial activity, some compounds sharing the core oxazolidinone structure have been investigated for their potential anticancer and anti-inflammatory effects. The exploration of these compounds includes assessing their cytotoxic activities against human cancer cell lines and their ability to inhibit enzymes like 15-lipoxygenase, demonstrating the versatile therapeutic potential of oxazolidinone derivatives (Asghari et al., 2015).
Propriétés
IUPAC Name |
3-[2-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-11-16-5-2-13(17-11)23-12-3-6-18(7-4-12)14(20)10-19-8-9-22-15(19)21/h2,5,12H,3-4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCRCZSRAAHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)
![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)
![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2459353.png)
![7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B2459354.png)
![Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2459359.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459360.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2459362.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2459368.png)
![1-(2-Hydroxy-4-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione](/img/structure/B2459369.png)